Thulium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
Thulium(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the properties, synthesis, and applications of Thulium(III) trifluoromethanesulfonate. The information is compiled from various scientific sources to support its use in research, particularly in catalysis and materials science.
Chemical and Physical Properties
Thulium(III) trifluoromethanesulfonate, also known as thulium(III) triflate, is a white solid compound.[1] It is recognized for its utility as a Lewis acid in a variety of chemical transformations.[1] The trifluoromethanesulfonate (triflate) anion contributes to its stability and solubility in polar solvents.[1]
General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₃F₉O₉S₃Tm or (CF₃SO₃)₃Tm | [1][2][3] |
| Molecular Weight | 616.14 g/mol | [2][3] |
| CAS Number | 141478-68-4 | [1][2][3] |
| Appearance | White to almost white powder/solid | [1] |
| Purity | Typically ≥98% | [2] |
Physical Properties
Quantitative physical property data for Thulium(III) trifluoromethanesulfonate is not widely available. The following table includes available data and estimates based on analogous lanthanide triflates.
| Property | Value | Notes | Source(s) |
| Density | 1.7 g/cm³ | [2] | |
| Melting Point | Not available | Data not found in the searched literature. | |
| Boiling Point | Not available | Data not found in the searched literature. | |
| Decomposition Temperature | ~427 °C | Based on the decomposition temperature of Lanthanum(III) triflate. | [4] |
| Solubility | Soluble in water and polar solvents. Limited solubility in chloroform and toluene. Very soluble in acetone and ethanol. Insoluble in 1,4-dioxane and benzene. | General solubility information for Thulium(III) triflate and specific data for the analogous Lanthanum(III) triflate. | [1][4][5] |
Synthesis and Structure
Synthesis Protocol
A general and established method for the synthesis of lanthanide triflates involves the reaction of the corresponding lanthanide oxide with triflic acid in an aqueous solution.[1] The hydrated salt can then be dehydrated to yield the anhydrous form.
Experimental Protocol: Synthesis of Hydrated Thulium(III) Trifluoromethanesulfonate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add Thulium(III) oxide (Tm₂O₃).
-
Acid Addition: Slowly add a stoichiometric amount of aqueous trifluoromethanesulfonic acid (CF₃SO₃H) to the flask with continuous stirring. The reaction is as follows: Tm₂O₃ + 6HOTf + 18H₂O → 2--INVALID-LINK--₃ + 3H₂O[1]
-
Reaction Completion: Continue stirring the mixture at room temperature until the thulium oxide has completely dissolved, resulting in a clear or slightly colored solution.
-
Isolation: The hydrated Thulium(III) trifluoromethanesulfonate can be isolated by removal of excess water under reduced pressure.
Experimental Protocol: Dehydration
To obtain anhydrous Thulium(III) trifluoromethanesulfonate, the hydrated salt is heated to between 180 and 200 °C under reduced pressure.[1]
--INVALID-LINK--₃ → Tm(OTf)₃ + 9H₂O[1]
Crystal Structure
Catalytic Applications
Thulium(III) trifluoromethanesulfonate, like other lanthanide triflates, is a versatile and water-tolerant Lewis acid catalyst for a wide range of organic transformations.[1][6] Its stability in aqueous media makes it an environmentally friendly alternative to traditional Lewis acids like aluminum chloride.[1][6]
Overview of Catalyzed Reactions
Thulium(III) trifluoromethanesulfonate is known to catalyze several types of organic reactions, including:
-
Asymmetric alpha-amination
-
Cycloadditions
-
Benzyl etherification
-
Condensation of aldehydes, amines, and vinyl ethers
-
Glycosylation
Representative Experimental Protocol: Diels-Alder Reaction
While a specific protocol for a Thulium(III) trifluoromethanesulfonate-catalyzed Diels-Alder reaction was not found, the following is a general procedure adapted from protocols using other rare earth triflates.[7]
-
Catalyst Preparation: In a reaction vessel, dissolve Thulium(III) trifluoromethanesulfonate (5 mol%) in the chosen solvent (e.g., water or an organic solvent).
-
Addition of Reactants: Add the dienophile (1 mmol) to the catalyst solution and stir for 15 minutes. Subsequently, add the diene (1 mmol) at the desired reaction temperature (e.g., 30 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as ¹H NMR spectroscopy.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic phases (e.g., with Na₂SO₄), filter, and purify the product by flash chromatography.
Safety and Handling
Thulium(III) trifluoromethanesulfonate is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area or fume hood.
Hazard Identification
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: NIOSH-approved respirator for dusts if ventilation is inadequate.
-
Skin and Body Protection: Laboratory coat.
Storage
Store in a tightly sealed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Spectroscopic Data
Specific spectroscopic data for Thulium(III) trifluoromethanesulfonate is limited in the public domain.
-
NMR Spectroscopy: While ¹H and ¹³C NMR are not directly applicable to the thulium cation, ¹⁹F NMR would be a valuable tool for characterizing the triflate anion. In related metal triflate complexes, the triflate counterion typically shows a signal around -79 ppm in the ¹⁹F NMR spectrum.[8]
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability and decomposition profile of the compound. For lanthanide triflates, TGA would show the loss of water molecules in the hydrated form at elevated temperatures, followed by the decomposition of the anhydrous salt.[9]
Conclusion
Thulium(III) trifluoromethanesulfonate is a valuable Lewis acid catalyst with promising applications in organic synthesis and materials science. Its water stability and catalytic activity make it an attractive option for developing greener chemical processes. While specific quantitative data for some of its physical properties are not extensively documented, its chemical behavior can be largely inferred from the well-studied family of lanthanide triflates. Further research into its specific catalytic applications and detailed characterization will undoubtedly expand its utility in various fields of chemical research and development.
References
- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 2. strem.com [strem.com]
- 3. scbt.com [scbt.com]
- 4. lanthanum triflate [chemister.ru]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Lanthanide_triflates [chemeurope.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. upcommons.upc.edu [upcommons.upc.edu]
